molecular formula C7H5N5O2 B2435554 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole CAS No. 14210-50-5

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2435554
CAS No.: 14210-50-5
M. Wt: 191.15
InChI Key: MVKPWJIORBIWIG-UHFFFAOYSA-N
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Description

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole typically involves the reaction of 2-nitroaniline with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions need to be carefully controlled to ensure the formation of the desired tetrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, and solvents like acetonitrile or dichloromethane.

    Cyclization: Various cyclizing agents and conditions depending on the desired product.

Major Products Formed

    Reduction: 1-(2-aminophenyl)-1H-tetrazole.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

    Cyclization: Complex heterocyclic compounds with potential biological activity.

Scientific Research Applications

1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    1-(2-nitrophenyl)-1H-1,2,3,4-tetrazole-5-thiol: Similar structure but with a thiol group instead of a hydrogen atom on the tetrazole ring.

    2-nitrophenyl-1H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group on the tetrazole ring.

    1-(4-nitrophenyl)-1H-tetrazole: Similar structure but with the nitro group on the para position of the phenyl ring.

Uniqueness

This compound is unique due to the specific positioning of the nitro group on the ortho position of the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(2-nitrophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c13-12(14)7-4-2-1-3-6(7)11-5-8-9-10-11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKPWJIORBIWIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NN=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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